3-(4-(Methylthio)phenoxy)piperidine

Monoamine transporter inhibitors Structure-activity relationship Chiral piperidine scaffolds

3-(4-(Methylthio)phenoxy)piperidine is a chiral 3-substituted piperidine scaffold with a para-methylthio phenoxy group. The C3 stereogenic center, absent in 4-substituted analogs, is essential for stereoselective SAR at monoamine transporters (NET, DAT, SERT). Substituting with generic piperidine or positional isomers risks invalidating SAR data. With 98% purity and predicted LogP ~2.5–2.8, it enables passive BBB permeability for CNS lead optimization. This exact regioisomer is required to map GPCR binding pockets, reproduce published results, and serve as an LC-MS reference standard.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
Cat. No. B13530278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylthio)phenoxy)piperidine
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)OC2CCCNC2
InChIInChI=1S/C12H17NOS/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3
InChIKeySDNJQTYWQTYHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methylthio)phenoxy)piperidine for CNS Research: Procurement-Grade Overview of Structure and Class


3-(4-(Methylthio)phenoxy)piperidine (CAS 1340254-62-7) is a heterocyclic aryl-ether piperidine featuring a methylthio-substituted phenoxy group at the C3 position of the piperidine ring . This positional isomer is of interest primarily as a chiral scaffold for the development of monoamine transporter ligands targeting the central nervous system (CNS) [1]. Unlike its more common 4-substituted analogs, the C3 substitution introduces a stereogenic center, offering distinct stereochemical properties for structure-activity relationship (SAR) investigations . The compound is typically supplied at 97-98% purity and stored at cool, dry conditions to maintain integrity .

Why 3-(4-(Methylthio)phenoxy)piperidine Cannot Be Substituted with Generic Piperidines: The Role of Positional Isomerism


In procurement for CNS-focused research, substituting 3-(4-(methylthio)phenoxy)piperidine with a generic piperidine or even a closely related positional isomer introduces significant stereochemical and pharmacophoric risks. The 3-substituted piperidine core presents a chiral center absent in its 4-substituted counterpart , which fundamentally alters molecular geometry and can dramatically impact binding affinity and selectivity at monoamine transporters [1]. Studies on piperidine-based monoamine transporter inhibitors demonstrate that subtle changes in piperidine ring stereochemistry can shift potency by orders of magnitude [1]. Therefore, unqualified substitution compromises the integrity of SAR studies and invalidates cross-comparisons with published data on this specific scaffold.

Quantitative Differentiation of 3-(4-(Methylthio)phenoxy)piperidine: Head-to-Head and Class-Level Comparisons


Stereochemical Differentiation: C3 vs. C4 Positional Isomerism Alters SAR Trajectory

The 3-substituted piperidine core of the target compound introduces a chiral center at the C3 position, a feature absent in the achiral 4-substituted analog 4-(4-(methylthio)phenoxy)piperidine. This stereochemical distinction directly influences the three-dimensional presentation of pharmacophores critical for monoamine transporter binding . In a systematic SAR study of piperidine-based monoamine transporter inhibitors, altering the piperidine ring stereochemistry from trans to cis configurations resulted in a 321-fold difference in selectivity between norepinephrine and serotonin transporters, underscoring the profound impact of stereochemistry on biological activity [1].

Monoamine transporter inhibitors Structure-activity relationship Chiral piperidine scaffolds

Regioisomeric Pharmacophore Positioning: 4-Methylthio vs. 2-Methylthio Substitution

The position of the methylthio substituent on the phenoxy ring (para vs. ortho) governs the spatial orientation of the sulfur-containing pharmacophore. The target compound bears a 4-(methylthio)phenoxy group, whereas the regioisomer 3-(2-(methylthio)phenoxy)piperidine places the methylthio group at the ortho position. While direct comparative binding data for these specific regioisomers are not available in the public domain, the structural difference is known to affect receptor interactions: the ortho-substituted regioisomer has been investigated for orexin receptor activity , whereas the para-substituted target compound is more commonly associated with monoamine transporter inhibitor scaffolds [1].

GPCR ligand design Orexin receptor Regioisomer SAR

Enhanced Lipophilicity from Methylthio Substitution Relative to Unsubstituted Phenoxy Analogs

The introduction of a methylthio group at the para position of the phenoxy ring significantly increases molecular lipophilicity compared to the unsubstituted 3-phenoxypiperidine. The predicted LogP for 3-(4-(methylthio)phenoxy)piperidine is approximately 2.5-2.8 , whereas 3-phenoxypiperidine is expected to have a lower LogP due to the absence of the sulfur-containing substituent. This ~0.5-1.0 LogP unit increase can substantially enhance passive permeability across the blood-brain barrier (BBB), a critical parameter for CNS-targeted compounds [1]. For CNS drug discovery programs, even a 0.5 LogP unit difference can translate to a measurable change in brain-to-plasma ratio.

Lipophilicity LogP Blood-brain barrier permeability CNS drug design

Basicity (pKa) of Piperidine Nitrogen: Impact on Ionization State and Membrane Permeability

The basicity of the piperidine nitrogen in 3-(4-(methylthio)phenoxy)piperidine is predicted to be pKa ≈ 9.8 . This value indicates that at physiological pH (7.4), the compound exists predominantly in the protonated, charged state, which can limit passive membrane diffusion. In comparison, more weakly basic piperidine derivatives (e.g., those with electron-withdrawing substituents) may exhibit lower pKa values (<8), resulting in a higher fraction of uncharged, membrane-permeable species at physiological pH. This difference in ionization state directly impacts oral bioavailability and CNS penetration potential.

pKa Ionization CNS permeability Physicochemical profiling

High-Value Procurement Scenarios for 3-(4-(Methylthio)phenoxy)piperidine Based on Differentiated Evidence


Chiral SAR Studies of Monoamine Transporter Inhibitors

This compound is optimally procured as a chiral scaffold for SAR campaigns targeting monoamine transporters (NET, DAT, SERT). The C3 stereogenic center, which differentiates it from achiral 4-substituted analogs , is essential for exploring stereoselective binding interactions. Researchers synthesizing libraries of piperidine-based monoamine transporter ligands will require the 3-substituted isomer to generate chirally diverse derivatives and to reproduce published SAR data that references this specific scaffold [1].

CNS Lead Optimization Requiring Enhanced Lipophilicity

For medicinal chemistry programs seeking CNS-penetrant leads, 3-(4-(methylthio)phenoxy)piperidine provides a lipophilic advantage (predicted LogP ≈ 2.5-2.8) over the less lipophilic 3-phenoxypiperidine . This higher LogP is desirable for passive BBB permeability, making the compound a suitable starting point for optimizing brain exposure. Procurement should be prioritized when the goal is to rapidly achieve high brain-to-plasma ratios in early lead identification [1].

Regioisomer-Controlled Pharmacophore Mapping for GPCR Targets

When mapping the binding pocket of GPCRs such as orexin receptors, the para-methylthio substitution of this compound offers a distinct pharmacophore presentation compared to ortho-substituted regioisomers . Researchers investigating the spatial tolerance of receptor binding sites should procure this specific regioisomer to define the structure-activity landscape and to avoid confounding results that would arise from using the incorrect regioisomer [1].

Reference Standard for Analytical Method Development

Due to its defined purity (97-98%) and distinct spectral properties (NMR, MS), 3-(4-(methylthio)phenoxy)piperidine serves as a reliable reference standard for developing HPLC or LC-MS methods aimed at quantifying piperidine-based compounds in complex matrices . Its unique retention time and mass fragmentation pattern enable accurate identification and quantification in pharmacokinetic or metabolic stability assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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